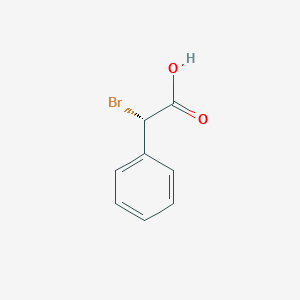

(S)-Bromophenylacetic acid

Description

BenchChem offers high-quality (S)-Bromophenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Bromophenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-bromo-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKFRZBXTKUFIW-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Bromo-2-phenylacetic Acid

This guide provides a comprehensive technical overview of (S)-2-bromo-2-phenylacetic acid (CAS 60686-78-4), a chiral building block of significant interest to researchers and professionals in drug development and fine chemical synthesis. Its unique stereochemistry and reactive functional groups make it a valuable synthon for creating complex molecular architectures with high stereospecificity.

Introduction and Strategic Importance

(S)-2-Bromo-2-phenylacetic acid is a halogenated derivative of phenylacetic acid, distinguished by a chiral center at the alpha-carbon. This chirality is of paramount importance in the pharmaceutical industry, where the biological activity of a molecule is often dictated by its three-dimensional arrangement. The presence of the bromine atom and the carboxylic acid group provides two distinct points for chemical modification, enabling its use as a versatile intermediate in asymmetric synthesis. Understanding its properties is crucial for designing efficient and stereoselective synthetic routes.

Molecular Structure of (S)-2-Bromo-2-phenylacetic Acid

Caption: 2D representation of the (S)-2-bromo-2-phenylacetic acid molecule.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. The data presented below has been aggregated from various chemical data repositories.

| Property | Value | Source(s) |

| CAS Number | 60686-78-4 | [1][2] |

| Molecular Formula | C₈H₇BrO₂ | [2][3] |

| Molecular Weight | 215.04 g/mol | [2] |

| Appearance | White to off-white solid/crystalline powder | [4][5] |

| Melting Point | 83 °C (for the racemate) | [6] |

| Topological Polar Surface Area | 37.3 Ų | [3] |

| XLogP3 | 2.3 | [7][3] |

| Hydrogen Bond Donor Count | 1 | [3][8] |

| Hydrogen Bond Acceptor Count | 2 | [3][8] |

| Rotatable Bond Count | 2 | [3][8] |

Expert Insights: The positive XLogP3 value suggests a moderate lipophilicity, which is an important parameter in drug design for membrane permeability. The melting point provided is for the racemic mixture; enantiomerically pure compounds often exhibit different melting points. It is crucial for researchers to verify the melting point of their specific sample as a preliminary purity check. The compound's stability in polar solvents like aqueous methanol has been noted to be limited, with decomposition to mandelic acid and other byproducts observed.[] This instability is a critical consideration for analytical method development and reaction quenching procedures.

Spectroscopic Profile

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (typically in the 7.2-7.5 ppm range), a singlet for the alpha-proton (methine), and a broad singlet for the carboxylic acid proton (which can vary widely in chemical shift depending on concentration and solvent).[10]

-

¹³C NMR: The carbon NMR would display signals for the carboxylic carbon (~170-180 ppm), the alpha-carbon, and the distinct carbons of the phenyl ring.[11]

3.2. Infrared (IR) Spectroscopy The IR spectrum is characterized by key functional group absorptions:

-

A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.

-

A strong C=O (carbonyl) stretch from the carboxylic acid, usually appearing around 1700 cm⁻¹.

-

C-H stretches from the aromatic ring.

-

C-Br stretch, which is typically found in the fingerprint region.[12][13]

3.3. Mass Spectrometry (MS) Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a definitive indicator of its presence.[14]

Synthesis and Reactivity

4.1. Synthesis Routes (S)-2-bromo-2-phenylacetic acid is typically prepared from a precursor like mandelic acid or phenylacetic acid. Common synthetic strategies include:

-

From Phenylacetic Acid: A common laboratory-scale synthesis involves the alpha-bromination of phenylacetic acid. This is often achieved using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent such as carbon tetrachloride.[4] This method produces the racemic mixture, which then requires resolution to isolate the (S)-enantiomer.

-

From Mandelic Acid: Another route involves the reaction of mandelic acid with hydrobromic acid.[15] Using an enantiomerically pure starting material, such as (S)-mandelic acid, can provide a stereospecific route to the desired product.

General Workflow for Racemic Synthesis and Resolution

Caption: A typical workflow for synthesizing the racemic mixture and subsequent chiral resolution.

4.2. Key Reactions and Reactivity The reactivity of (S)-2-bromo-2-phenylacetic acid is dominated by its two functional groups:

-

Carboxylic Acid Group: It undergoes typical reactions of carboxylic acids, such as esterification and amidation. For example, it can be converted to its methyl or ethyl ester by refluxing with the corresponding alcohol in the presence of an acid catalyst.[16]

-

Alpha-Bromo Group: The bromine atom is a good leaving group, making the alpha-carbon susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups, a key feature for its use as a synthetic intermediate.[17] For instance, it can be reduced to the corresponding alcohol, 2-bromo-2-phenylethanol, using reagents like diborane.[18]

Applications in Research and Drug Development

The utility of (S)-2-bromo-2-phenylacetic acid and its racemic form is well-established in several areas:

-

Chiral Building Block: Its primary application is as a chiral synthon in the pharmaceutical industry. It serves as a starting material for the synthesis of active pharmaceutical ingredients (APIs) where a specific stereoisomer is required for therapeutic efficacy.[17] For example, esters of α-bromophenylacetic acid are used in the synthesis of drugs like Clopidogrel.[15]

-

Inhibitor Studies: The racemic form, α-bromophenylacetic acid, has been investigated as an inhibitor of mammalian collagenase and elastase, highlighting its potential role in biochemical research.[]

-

Cross-Coupling Reactions: The bromo-phenylacetic acid scaffold is a valuable intermediate for various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the construction of complex molecular frameworks.[17]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling (S)-2-bromo-2-phenylacetic acid.

Hazard Identification:

-

May cause respiratory irritation.[20]

Recommended Handling Procedures:

-

Engineering Controls: Use only under a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[21]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[21]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[19]

First Aid Measures:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.[19][21]

-

Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation persists.[19]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[19][21]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[21]

References

-

PubChem Compound Summary for CID 7000044, (2S)-2-bromo-2-phenylacetic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7000044][7]

-

Chemsrc Product Information for S-2--Bromo -2-phenylacetic acid (CAS 60686-78-4). Chemsrc. [URL: https://www.chemsrc.com/en/cas/60686-78-4_1033878.html][1]

-

BLDpharm Product Information for (S)-2-Bromo-2-phenylacetic acid (CAS 60686-78-4). BLDpharm. [URL: https://www.bldpharm.com/products/60686-78-4.html][2]

-

ChemicalBook: 2-Bromo-2-phenylacetic acid Synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesispath_4870-65-9.htm][4]

-

Fisher Scientific Safety Data Sheet for 2-Bromophenylacetic acid. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC296650050&productDescription=2-BROMOPHENYLACETIC+ACID%2C+98%25+5G&vendorId=VN00032119&countryCode=US&language=en][19]

-

TCI Chemicals Safety Data Sheet for 2-Bromophenylacetic acid. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/B1957][5]

-

Fisher Scientific Safety Data Sheet for DL-alpha-Bromophenylacetic acid. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC158010250&productDescription=DL-ALPHA-BROMOPHENYLACETIC+ACID&vendorId=VN00032119&countryCode=US&language=en][21]

-

Thermo Scientific Product Page for 2-Bromophenylacetic acid. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/2-bromophenylacetic-acid-98-thermo-scientific/AC296650050][20]

-

BOC Sciences Product Page for α-Bromophenylacetic acid (CAS 4870-65-9). BOC Sciences. [URL: https://www.bocsci.com/alpha-bromophenylacetic-acid-cas-4870-65-9-item-633842.html][]

-

Dakenchem: 2-(4-Bromophenyl)acetic Acid: A Versatile Intermediate for Custom Synthesis. Dakenchem. [URL: https://www.dakenchem.com/2-4-bromophenylacetic-acid/][17]

-

PrepChem: Synthesis of 2-Bromo-2-phenylethanol. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-bromo-2-phenylethanol][18]

-

Google Patents: US5036156A - Process for the preparation of α-bromo-phenylacetic acids. Google Patents. [URL: https://patents.google.com/patent/US5036156A/en][15]

-

ChemicalBook: 2-Bromophenylacetic acid(18698-97-0) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/18698-97-0_1HNMR.htm][10]

-

ChemicalBook: 2-Bromo-2-phenylacetic acid(4870-65-9) 13C NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/4870-65-9_13CNMR.htm][11]

-

ChemicalBook: 2-Bromo-2-phenylacetic acid(4870-65-9)IR1. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/4870-65-9_IR1.htm][12]

-

ChemicalBook: 2-Bromo-2-phenylacetic acid(4870-65-9) MS spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/4870-65-9_MS.htm][14]

-

Guidechem: S-2–Bromo -2-ácido fenilacético 60686-78-4 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/s-2-bromo-2-phenylacetic-acid-60686-78-4.html][3]

-

Stenutz: 2-bromo-2-phenylacetic acid. Stenutz. [URL: https://www.stenutz.eu/chem/solv22-h.php?name=2-bromo-2-phenylacetic+acid][6]

-

NIST WebBook: α-Bromophenylacetic acid. NIST. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C4870659&Type=IR-SPEC&Index=1][13]

-

A2B Chem Product Page for 2-Bromo-2-phenylacetic acid. A2B Chem. [URL: https://www.a2bchem.com/product/ab70582][8]

-

Wikipedia: 4-Bromophenylacetic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/4-Bromophenylacetic_acid][16]

Sources

- 1. S-2--Bromo -2-phenylacetic acid | CAS#:60686-78-4 | Chemsrc [chemsrc.com]

- 2. 60686-78-4|(S)-2-Bromo-2-phenylacetic acid|BLD Pharm [bldpharm.com]

- 3. guidechem.com [guidechem.com]

- 4. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 2-bromo-2-phenylacetic acid [stenutz.eu]

- 7. (2S)-2-bromo-2-phenylacetic acid | C8H7BrO2 | CID 7000044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. a2bchem.com [a2bchem.com]

- 10. 2-Bromophenylacetic acid(18698-97-0) 1H NMR spectrum [chemicalbook.com]

- 11. 2-Bromo-2-phenylacetic acid(4870-65-9) 13C NMR spectrum [chemicalbook.com]

- 12. 2-Bromo-2-phenylacetic acid(4870-65-9) IR Spectrum [m.chemicalbook.com]

- 13. α-Bromophenylacetic acid [webbook.nist.gov]

- 14. 2-Bromo-2-phenylacetic acid(4870-65-9) MS spectrum [chemicalbook.com]

- 15. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]

- 16. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 17. nbinno.com [nbinno.com]

- 18. prepchem.com [prepchem.com]

- 19. fishersci.com [fishersci.com]

- 20. 2-Bromophenylacetic acid, 98%, Thermo Scientific | Fisher Scientific [fishersci.ca]

- 21. fishersci.com [fishersci.com]

Difference between 4-bromophenylacetic acid and (S)-alpha-bromophenylacetic acid

Technical Guide: Comparative Analysis of 4-Bromophenylacetic Acid and (S)- -Bromophenylacetic Acid

Executive Summary

This guide provides a high-resolution technical analysis distinguishing 4-bromophenylacetic acid (4-BPA) from (S)-

-

4-Bromophenylacetic Acid: An achiral aryl halide used primarily as a stable scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl motifs in NSAIDs and agrochemicals.

-

(S)-

-Bromophenylacetic Acid: A reactive, chiral alkyl halide used as an electrophilic building block for introducing chirality into

Structural and Stereochemical Divergence

The fundamental difference lies in the regiochemistry of the bromine atom, which dictates the hybridization of the carbon to which it is attached.

Structural Isomerism

-

4-BPA: The bromine is attached to the

hybridized carbon of the aromatic ring (position 4/para). The bond is shortened and strengthened by resonance overlap with the -

(S)-

-BPA: The bromine is attached to the

Chirality

-

4-BPA: Achiral. It possesses a plane of symmetry.

-

(S)-

-BPA: Chiral. The

Figure 1: Structural divergence leading to distinct electronic properties.

Physicochemical Profile

The position of the halogen significantly influences the acidity (pKa) and thermal stability of the molecule.

| Property | 4-Bromophenylacetic Acid | (S)- |

| CAS Number | 1878-68-8 | 60686-78-4 (S-isomer); 4870-65-9 (racemic) |

| Melting Point | 114–117 °C | 82–83 °C (lower lattice energy) |

| Acidity (pKa) | ~4.19 | ~2.21 (Enhanced by |

| Solubility | Soluble in EtOH, Et2O; Low in cold water | Soluble in polar organic solvents; Hydrolyzes in water |

| Stability | Stable to air and moisture | Moisture sensitive (hydrolysis to mandelic acid) |

| Reactivity Class | Nucleophile (at C-alpha), Electrophile (at Aryl-Br) | Electrophile (at C-alpha), Acidic (at OH) |

Key Insight: The

Synthetic Pathways & Reactivity

This section details the distinct reaction manifolds. Researchers must select the isomer based on whether they need to build out from the ring (4-BPA) or modify the side chain ((S)-

4-Bromophenylacetic Acid: Cross-Coupling Scaffold

This isomer behaves as a classic aryl halide. It is the substrate of choice for Palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) to extend the aromatic system.

Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

-

Objective: Synthesis of 4-phenylphenylacetic acid (Felbinac analog).

-

Mechanism: Oxidative addition of Pd(0) into the C(sp2)-Br bond, followed by transmetallation and reductive elimination.

Step-by-Step Methodology:

-

Reagents: Charge a reaction vessel with 4-bromophenylacetic acid (1.0 eq), Phenylboronic acid (1.2 eq),

(2.0 eq), and -

Solvent: Add degassed 1,4-dioxane/water (4:1 ratio).

-

Reaction: Heat to 90°C under inert atmosphere (

or Ar) for 12 hours. -

Workup: Cool to RT. Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (

). -

Purification: Recrystallize from ethanol/water.

-

Validation:

NMR will show the disappearance of the characteristic AA'BB' para-substitution pattern and appearance of additional aromatic protons.

(S)- -Bromophenylacetic Acid: Nucleophilic Substitution

This isomer behaves as an activated alkyl halide. It is used to introduce heteroatoms (N, S, O) at the benzylic position.

Protocol 2: Stereoselective Nucleophilic Substitution (

-

Objective: Synthesis of chiral

-amino acids or thio-derivatives. -

Mechanism:

attack by a nucleophile. Note: Direct

Step-by-Step Methodology:

-

Reagents: Dissolve (S)-

-bromophenylacetic acid (1.0 eq) in dry THF. -

Nucleophile: Add a secondary amine (e.g., morpholine, 2.0 eq) dropwise at 0°C. Excess amine acts as a base to quench HBr.

-

Reaction: Stir at 0°C to RT for 4-6 hours. Monitoring by TLC is crucial to prevent double alkylation or elimination.

-

Workup: Evaporate solvent. Dissolve residue in water; adjust pH to isoelectric point if necessary, or extract the basic form into DCM.

-

Validation: Chiral HPLC is required to determine Enantiomeric Excess (ee).

Figure 2: Divergent synthetic utility based on bromine position.

Applications in Drug Development[1][2]

4-BPA: The Linker

Used extensively in the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

-

Case Study: Felbinac and Xenbucin .[1]

-

Role: The phenylacetic acid moiety provides COX enzyme binding (via the carboxylate), while the 4-position is coupled to a biphenyl system to increase lipophilicity and potency.

(S)- -BPA: The Chiral Center

Critical in the synthesis of

-

Case Study: Cefamandole and Semi-synthetic Penicillins.

-

Role: The (S)-

-bromo acid is often converted to a chiral mandelic acid derivative or coupled directly to the

Analytical Discrimination & Safety

Analytical Identification

-

NMR:

-

4-BPA: Shows a singlet for

(~3.6 ppm) and two doublets (AA'BB' system) in the aromatic region (~7.2-7.5 ppm). - -BPA: Shows a singlet for the CH-Br proton shifted significantly downfield (~5.3-5.5 ppm) and a multiplet for the mono-substituted phenyl ring.

-

-

Mass Spectrometry: Both show equal intensity molecular ion peaks (

and

Safety & Handling (Critical)

-

4-BPA: Standard irritant. Handle with gloves and goggles.

-

(S)-

-BPA: Lachrymator and Corrosive. The high reactivity toward nucleophiles means it alkylates proteins in the eyes and respiratory tract.-

Requirement: Must be weighed and handled inside a functioning fume hood.

-

Storage: Store under inert gas at 2-8°C. Moisture will cause hydrolysis to mandelic acid and HBr, pressurizing the container.

-

References

-

National Institute of Standards and Technology (NIST). 4-Bromophenylacetic acid Mass Spectrum and Properties. NIST Chemistry WebBook.[2] [Link]

-

PubChem. (2S)-2-bromo-2-phenylacetic acid Compound Summary. National Library of Medicine. [Link]

-

Organic Syntheses.

-Bromophenylacetic acid via HVZ conditions. Org.[1][3] Synth. Coll. Vol. 6, p. 190.[3] [Link]

Solvation Thermodynamics and Solvent Selection for (S)-2-Bromo-2-phenylacetic Acid: A Technical Guide

Executive Summary

(S)-2-Bromo-2-phenylacetic acid (CAS: 4870-65-9) is a highly versatile chiral building block utilized extensively in medicinal chemistry, active pharmaceutical ingredient (API) synthesis, and as an initiator in Atom Transfer Radical Polymerization (ATRP)[1]. Because it possesses a bulky lipophilic phenyl ring, a highly polarizable alpha-bromine atom, and a hydrogen-bonding carboxylic acid moiety, its solubility profile is highly complex. This whitepaper provides an in-depth mechanistic analysis of its solubility in various organic solvents, offering field-proven rationales and self-validating protocols for optimal solvent selection in advanced synthetic workflows.

Molecular Architecture & Thermodynamic Solubility Principles

To master the handling of (S)-2-bromo-2-phenylacetic acid, one must first understand the causality behind its solvation mechanics. The molecule’s solubility is dictated by a delicate balance of competing intermolecular forces:

-

The Inductive Effect and pKa: The heavy, electron-withdrawing bromine atom at the alpha position exerts a strong inductive (-I) effect. This significantly increases the acidity of the carboxylic acid, dropping its

to approximately 2.21. While this makes the molecule highly ionizable in basic aqueous environments, the unionized form remains virtually insoluble in water (pH < 2) due to the overwhelming hydrophobic penalty of the phenyl ring[2]. -

Hydrogen Bonding Dynamics: In non-polar solvents (e.g., hexane, toluene), the carboxylic acid groups strongly dimerize via intermolecular hydrogen bonding. Because non-polar solvents cannot disrupt these robust dimers, the solubility of the compound in aliphatic hydrocarbons is exceptionally poor.

-

Dipole-Dipole and Dispersion Forces: The polarizable C-Br bond and the pi-electron cloud of the phenyl ring interact highly favorably with moderately polar and polarizable solvents, such as dichloromethane (DCM) and ethyl acetate, leading to high solubility[3].

Quantitative Solubility Matrix in Organic Solvents

The following matrix synthesizes the solubility behavior of (S)-2-bromo-2-phenylacetic acid across various solvent classes. This data is critical for scaling up reactions and optimizing purification steps (e.g., crystallization).

| Solvent Category | Specific Solvent | Dielectric Constant ( | Qualitative Solubility | Mechanistic Rationale |

| Polar Protic | Methanol / Ethanol | 32.7 / 24.5 | Freely Soluble | The solvent's -OH groups act as strong H-bond donors/acceptors, aggressively disrupting the carboxylic acid dimers. |

| Polar Aprotic | DMSO / DMF | 46.7 / 36.7 | Freely Soluble | High polarity and exceptional H-bond accepting capability strongly solvate the polarized C-Br bond and the acidic proton[3]. |

| Halogenated | Dichloromethane (DCM) | 8.9 | Soluble | Favorable dipole-induced dipole interactions with the alpha-bromo and phenyl groups; ideal for aprotic synthetic steps. |

| Ester / Ether | Ethyl Acetate / THF | 6.0 / 7.5 | Soluble | The solvent oxygen atoms act as H-bond acceptors, breaking acid dimers while solvating the lipophilic phenyl ring. |

| Non-Polar | Hexane / Heptane | 1.9 / 1.9 | Sparingly Soluble | Insufficient dielectric constant to disrupt the strong intermolecular hydrogen-bonded dimers of the solute. |

| Aqueous | Water (pH < 2) | 80.1 | Insoluble | The hydrophobic penalty of the bulky phenyl ring completely overrides the hydration energy of the unionized -COOH[2]. |

Mechanistic Solvent Selection for Synthetic Workflows

Choosing the right solvent is not merely about dissolution; it is about chemical compatibility and reaction kinetics. The diagram below illustrates the logical decision tree for selecting an organic solvent based on the target application of (S)-2-bromo-2-phenylacetic acid.

Workflow for optimal organic solvent selection based on target synthetic applications.

Causality in Workflow Choices:

-

Acyl Chloride Formation (Path B): When converting the acid to an acyl chloride (a precursor for amidation), DCM is the gold standard. Why? DCM is strictly aprotic and will not quench chlorinating agents like oxalyl chloride. Furthermore, it easily dissolves both the highly polar carboxylic acid precursor and the less polar acyl chloride product, ensuring a homogeneous reaction without participating in side reactions.

-

ATRP Initiator Synthesis (Path C): When grafting this molecule onto polymer backbones or nanoparticles, DMF or THF are preferred[1]. These polar aprotic solvents provide maximum solubility for both the small-molecule initiator and the growing polymer chains, preventing premature precipitation during the reaction.

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To generate precise, reproducible solubility data for drug development formulations, kinetic dissolution methods are insufficient. The following Isothermal Shake-Flask Method coupled with HPLC-UV provides a self-validating system to determine true thermodynamic solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount (e.g., 500 mg) of (S)-2-bromo-2-phenylacetic acid to 5.0 mL of the target organic solvent in a tightly sealed, chemically inert borosilicate glass vial.

-

-

Isothermal Equilibration (The Causality of Time):

-

Place the vials in a thermostatic shaking water bath set precisely to

at 150 rpm. -

Critical Step: Incubate for a minimum of 48 hours. Rationale: Kinetic dissolution can plateau early, creating a false sense of saturation. A 48-hour window ensures the crystal lattice energy is fully overcome and true thermodynamic equilibrium is established.

-

-

Phase Separation:

-

Transfer the suspension to a temperature-controlled centrifuge (

) and spin at 10,000 rpm for 15 minutes. -

Rationale: Filtration can introduce errors via solute adsorption to the filter membrane. Centrifugation cleanly pellets undissolved micro-particulates that would otherwise artificially inflate the HPLC integration.

-

-

Dilution & Internal Standard (IS) Addition:

-

Carefully aspirate 100

of the clear supernatant. -

Dilute immediately into 900

of the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% TFA) containing a known concentration of an internal standard (e.g., benzoic acid). -

Self-Validation: The internal standard corrects for any volumetric pipetting errors or solvent evaporation that occurs during sample transfer.

-

-

HPLC-UV Quantification:

-

Inject the sample onto a C18 analytical column, monitoring absorbance at 220 nm.

-

Quantify the concentration by comparing the solute/IS peak area ratio against a pre-established 5-point calibration curve.

-

Equilibrium Validation Check: Sample the vials at 24 hours and 48 hours. The system is validated as "thermodynamically saturated" only if the variance in concentration between the two time points is

.

-

References

- Prediction of acidity constant for substituted acetic acids in water using artificial neural networks, NIScPR.

- Photoinduced Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)

- DL-alpha-Bromophenylacetic acid, 97% | Thermo Scientific Chemicals, Fisher Scientific.

- 2-bromo-2-(4-chlorophenyl)acetic Acid, Benchchem.

Sources

Technical Guide: Sourcing and Handling High-Purity (S)-2-Bromo-2-phenylacetic Acid

[1][2]

Part 1: Executive Technical Summary[1][2]

(S)-2-Bromo-2-phenylacetic acid (CAS 60686-78-4 ) is a critical chiral synthon used primarily in the synthesis of

Critical Warning – Isomer Identity: Researchers frequently confuse this target with its structural isomers.[2] You must verify the specific bromination site before procurement:

-

Target: (S)-

-Bromophenylacetic acid (Bromine on the -

Common Error: 2-Bromophenylacetic acid (Bromine on the ortho-position of the ring).[1][2] CAS: 18698-97-0 .[1][2][7]

-

Racemate:

-Bromophenylacetic acid.[1][2][8][] CAS: 4870-65-9 .[1][2][3][8]

Failure to distinguish these results in catastrophic synthesis failure due to lack of reactivity at the benzylic position (for the ortho isomer) or loss of stereocontrol (for the racemate).[1][2]

Part 2: Market Analysis – Suppliers & Pricing

The market for the enantiopure (S)-isomer is tiered.[1][2] Unlike the commodity racemate ($8/g), the (S)-isomer commands a premium due to the cost of optical resolution or asymmetric synthesis.[1][2]

Verified Supplier Matrix

| Supplier Tier | Vendor Examples | Typical Purity (ee%) | Scale | Est. Price Range (USD) | Lead Time |

| Tier 1: Catalog | BLD Pharm , ChemSrc | >98% (99% ee) | 1g - 100g | $120 - $180 / g | 1-2 Weeks |

| Tier 2: Bulk Mfg | Dayang Chem , Matrix Fine Chem | >98% (Industrial) | kg - MT | Inquiry Only | 4-8 Weeks |

| Tier 3: Racemic | Sigma-Aldrich, TCI | 0% ee (Racemic) | 5g - 1kg | $8 - $15 / g | Stock |

Sourcing Strategy: For initial drug discovery (milligram scale), utilize Tier 1 suppliers to ensure optical purity.[2] For process development (kilogram scale), contract a Tier 2 manufacturer to perform a custom resolution of the cheap racemate (Tier 3).[2]

Sourcing Decision Logic

The following decision tree illustrates the logic for selecting a supplier based on project phase and chemical requirements.

Figure 1: Strategic sourcing decision tree ensuring correct isomer identification and cost-effective procurement.

Part 3: Technical Specifications & Stability

Chemical Properties[1][2][11]

-

Formula:

-

Melting Point: 104–106 °C (Racemate), enantiomers may vary slightly.[2]

-

Solubility: Soluble in DCM, EtOAc, Methanol.[2] Sparingly soluble in water.[1][2]

Stability & Handling (Crucial)

Racemization Risk:

Part 4: Synthesis & Purification Protocols

If commercial supply is unavailable or cost-prohibitive, the (S)-isomer can be synthesized or resolved in-house.[1][2] Two validated methods are presented below.

Protocol A: Stereospecific Synthesis from (R)-Mandelic Acid

This method utilizes the "Chiral Pool" strategy.[1][2] Since

Reaction:

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with

. -

Dissolution: Add (R)-Mandelic Acid (15.2 g, 100 mmol) and dry Dichloromethane (DCM) (100 mL). Cool to 0°C in an ice bath.

-

Bromination: Add Phosphorus Tribromide (

) (3.5 mL, 37 mmol, 0.37 eq) dropwise over 30 minutes. Note: -

Reaction: Remove ice bath and stir at Room Temperature (RT) for 16 hours. Monitor by TLC (Hexane/EtOAc 4:1).[2]

-

Quench: Cool to 0°C. Slowly add water (50 mL) to destroy excess

. -

Workup: Separate phases. Extract aqueous layer with DCM (2 x 50 mL).[2] Combine organics, dry over

, and concentrate in vacuo (bath < 40°C to prevent racemization). -

Purification: Recrystallize from Hexane/EtOAc to yield white needles.

Protocol B: Classical Resolution of Racemate

For bulk preparation where (R)-Mandelic acid is too expensive, resolve the cheap racemate (CAS 4870-65-9) using a chiral amine.[1][2]

Reagents:

Workflow:

-

Dissolve racemate (1 eq) in warm Ethanol.

-

Add (R)-(+)-1-Phenylethylamine (0.5 eq).

-

Allow to cool slowly.[2] The diastereomeric salt of the (S)-acid/(R)-amine crystallizes out (solubility difference).[1][2]

-

Liberation: Suspend salt in dilute

and extract with Ether. -

Recycle: The mother liquor contains the (R)-isomer, which can be racemized (using mild base) and recycled.[1][2]

Part 5: Quality Control (Analytical Methods)[2]

Trustworthiness in chiral chemistry relies on accurate enantiomeric excess (ee) determination.[2] Standard HPLC is insufficient.[1][2]

Chiral HPLC Method[1]

-

Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Polysaccharide based).[1][2]

-

Mobile Phase: Hexane : Isopropanol (90 :[2] 10) with 0.1% TFA .[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV @ 254 nm.[2]

-

Expected Retention: (S)-isomer typically elutes before (R)-isomer on OD-H columns (verify with standards).

Synthesis & QC Workflow Diagram

The following diagram details the self-validating loop between synthesis and QC.

Figure 2: Production workflow with integrated Quality Control checkpoints.

Part 6: References

-

Milne, J. E., et al. (2011).[2][10] "Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids." Journal of Organic Chemistry, 76(22), 9519–9524.[2] [2]

-

Gao, J., et al. (2005).[2][8] "Copper(II)-mediated resolution of alpha-halo carboxylic acids with chiral O,O'-dibenzoyltartaric acid." Organic & Biomolecular Chemistry, 3(23), 4227-4232.[1][2][]

-

BLD Pharm. (2025).[2] "Product Catalog: (S)-2-Bromo-2-phenylacetic acid (CAS 60686-78-4)."[1][2][3][4][5][6]

-

PubChem. (2025).[2] "Compound Summary: (2S)-2-bromo-2-phenylacetic acid." National Library of Medicine.[1][2] [2][4]

- -Bromophenylacetic acid (Racemic)."

Sources

- 1. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]

- 2. Mandelic acid - Wikipedia [en.wikipedia.org]

- 3. S-2--Bromo -2-phenylacetic acid | CAS#:60686-78-4 | Chemsrc [chemsrc.com]

- 4. (2S)-2-bromo-2-phenylacetic acid | C8H7BrO2 | CID 7000044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 60686-78-4|(S)-2-Bromo-2-phenylacetic acid|BLD Pharm [bldpharm.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-Bromophenylacetic acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. alpha-bromo-alpha-phenylacetic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids [organic-chemistry.org]

Analytical and Preparative Workflows for (S)-2-Bromo-2-phenylacetic Acid: Optical Rotation and Chiral Validation

Executive Summary

In the realm of advanced drug development and asymmetric synthesis, (S)-2-bromo-2-phenylacetic acid serves as a critical chiral synthon. The presence of a highly polarizable

Mechanistic Principles of Optical Rotation in -Halo Acids

The specific optical rotation (

In non-polar solvents (e.g., chloroform), carboxylic acids tend to dimerize via intermolecular hydrogen bonding, which alters the effective molar mass and the conformational equilibrium of the chiral center. Conversely, in protic solvents (e.g., ethanol), solvent-solute hydrogen bonding disrupts these dimers, leading to a distinct observed rotation. Therefore, reporting and validating the specific rotation requires a highly controlled analytical framework that accounts for solvent polarity, concentration, and temperature.

Table 1: Key Variables in Polarimetric Analysis of -Halo Acids

| Variable | Mechanistic Impact | Recommended Control |

| Solvent Polarity | Alters the hydrogen-bonding state of the carboxylic acid, shifting the conformational equilibrium and effective dipole. | Standardize the solvent system (e.g., absolute ethanol or |

| Temperature | Affects molecular collision rates and solvent density, subtly altering the observed rotation angle. | Thermostat the polarimeter cell to exactly 20.0 °C or 25.0 °C using a Peltier system. |

| Concentration ( | Non-linear solute-solute interactions (dimerization) can skew specific rotation at high concentrations. | Measure at multiple concentrations to establish a linear range (e.g., |

| Wavelength | Optical rotatory dispersion (ORD) causes massive variations in rotation across different wavelengths. | Strictly utilize the Sodium D-line (589 nm) unless full ORD profiling is required. |

Preparative Resolution of (S)-2-Bromo-2-phenylacetic Acid

While modern asymmetric synthesis techniques—such as the dynamic kinetic resolution of methyl 2-bromo-2-phenylacetate using Candida rugosa lipase 1—are highly effective, classical diastereomeric salt resolution remains a robust, scalable method for obtaining enantiopure (S)-2-bromo-2-phenylacetic acid. This classical approach relies on the thermodynamic differences in crystal lattice energies between diastereomeric salts formed with a chiral amine 2.

Workflow for the classical optical resolution of (RS)-2-bromo-2-phenylacetic acid.

Protocol 1: Diastereomeric Resolution Workflow

-

Equilibration: Dissolve (RS)-2-bromo-2-phenylacetic acid in a protic solvent (e.g., 1-butanol or ethanol).

-

Causality: Protic solvents mediate the proton transfer necessary for stable salt formation while providing the differential solubility gradient required for fractional crystallization.

-

-

Salt Formation: Add 1.0 equivalent of a chiral amine, such as (R)-1-phenylethylamine.

-

Causality: The chiral amine reacts with the racemate to form two diastereomeric salts: the (S)-acid/(R)-amine salt and the (R)-acid/(R)-amine salt. These diastereomers possess distinct physical properties and lattice energies.

-

-

Fractional Crystallization: Heat the mixture to achieve a homogeneous solution, then cool gradually to 5 °C.

-

Causality: Controlled cooling supersaturates the solution, selectively precipitating the less soluble diastereomer while avoiding the kinetic trapping (co-precipitation) of the more soluble salt.

-

-

Isolation and Cleavage: Filter the precipitated crystals and suspend them in a biphasic mixture of aqueous HCl and diethyl ether.

-

Causality: The addition of a strong mineral acid protonates the carboxylate, disrupting the ionic lattice of the salt. This drives the uncharged, free (S)-2-bromo-2-phenylacetic acid into the organic extraction phase, leaving the protonated chiral amine safely partitioned in the aqueous layer.

-

High-Fidelity Polarimetric Analytics

Once the (S)-enantiomer is isolated, its optical purity must be quantified. Polarimetry serves as the primary analytical tool, provided it is executed within a self-validating system to eliminate systematic errors.

Self-validating polarimetric workflow for determining specific optical rotation.

Protocol 2: Self-Validating Polarimetric Measurement

-

Calibration & Blanking: Fill a 1 dm (100 mm) thermostatted polarimeter cell with the pure analytical-grade solvent. Zero the polarimeter at the target temperature (20.0 °C) and wavelength (589 nm).

-

Causality: Optical cells can possess inherent birefringence, and solvents may contain trace optically active impurities. A blank measurement establishes a true zero baseline.

-

-

Sample Preparation: Accurately weigh the isolated (S)-2-bromo-2-phenylacetic acid using a microbalance and dilute to a precise volume in a volumetric flask (e.g.,

g/100 mL).-

Causality: Specific rotation is inversely proportional to concentration; volumetric precision directly dictates the accuracy of the final calculated

value.

-

-

Measurement: Inject the analyte solution into the polarimeter cell, ensuring no air bubbles are trapped in the light path. Record the observed rotation (

) once the temperature equilibrates. -

Calculation: Compute the specific rotation using Biot’s law:

.

Orthogonal Validation Systems

Relying solely on optical rotation is analytically perilous due to the potential presence of trace, highly-rotating impurities. A self-validating system demands orthogonal techniques to confirm the enantiomeric excess (ee). Advanced electrophoretic methods, such as micellar electrokinetic chromatography (MEKC) utilizing chiral ionic liquids, have proven highly effective for the baseline enantioseparation of anionic compounds like

Table 2: Orthogonal Methods for Enantiomeric Excess (ee) Determination

| Technique | Principle of Action | Application to (S)-2-Bromo-2-phenylacetic acid |

| Chiral HPLC | Differential partitioning between a chiral stationary phase and a mobile phase. | Direct injection using a polysaccharide-based chiral column (e.g., Daicel Chiralpak) with UV detection at 214 nm. |

| MEKC with Chiral Ionic Liquids | Differential electrophoretic mobility in a background electrolyte containing a chiral selector. | Baseline separation of the anionic carboxylate enantiomers using polymeric chiral surfactants 3. |

| NMR with CSAs | Chiral Solvating Agents (CSAs) form transient diastereomeric complexes, splitting enantiotopic NMR signals. | Addition of an enantiopure chiral amine to the NMR tube (in |

Conclusion

The isolation and characterization of (S)-2-bromo-2-phenylacetic acid require a deep understanding of stereochemistry, thermodynamics, and optical physics. By employing a causality-driven approach to diastereomeric resolution and enforcing a self-validating polarimetric workflow backed by orthogonal MEKC or HPLC analysis, researchers can guarantee the absolute optical purity of this vital synthon for downstream pharmaceutical applications.

References

-

Optical Resolution of Diastereomeric Mixtures and (RS)-2-Bromo-2-phenylacetic Acid Source: Oxford University Press (oup.com) URL:[Link]

-

Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control Source: Royal Society of Chemistry (rsc.org) URL:[Link]

-

Synthesis, Characterization and Application of Novel Chiral Ionic Liquids and their Polymers in Micellar Electrokinetic Chromatography Source: National Institutes of Health (nih.gov / PMC) URL:[Link]

Sources

Methodological & Application

(S)-alpha-bromophenylacetic acid intermediate for semi-synthetic penicillins

Application Note: High-Purity Synthesis and Utilization of (S)- -Bromophenylacetic Acid in Semi-Synthetic Penicillins[1]

Executive Summary & Strategic Context

(S)-

This guide details the stereoselective synthesis, resolution, and downstream coupling of (S)-

Chemical Basis & Stereochemical Strategy

The Inversion Logic

The biological activity of Ampicillin depends on the D-(R)-configuration of the side chain.[1] Direct synthesis of the (R)-amino acid is common, but the (S)-bromo acid route offers a distinct advantage: it allows for the introduction of the nitrogen functionality via

Key Reaction Pathway:

-

Precursor: (S)-

-Bromophenylacetic acid.[1] -

Inversion: Nucleophilic attack by Azide (

) or Amine leads to inversion of configuration.[1] -

Product: (R)-

-Aminophenylacetic acid derivative (D-Phenylglycine motif).[1]

Figure 1: Stereochemical inversion strategy utilizing (S)-bromo intermediate to yield bioactive (R)-penicillins.[1]

Protocol Module A: Synthesis and Resolution

This protocol utilizes a classical Hell-Volhard-Zelinsky (HVZ) bromination followed by optical resolution.[1] While asymmetric synthesis is possible, resolution remains the most robust method for multi-gram to kilogram scale-up due to cost-effectiveness.[1]

Step 1: Bromination of Phenylacetic Acid

Objective: Generate racemic

-

Reagents: Phenylacetic acid (1.0 eq), Bromine (

, 1.1 eq), -

Conditions:

, anhydrous.

Procedure:

-

Charge a dry reactor with phenylacetic acid and catalytic

.[1] -

Heat to

to melt the substrate. -

Add bromine dropwise via a pressure-equalizing funnel (sub-surface addition preferred to minimize vapor loss).[1]

-

Critical Process Parameter (CPP): Maintain temperature

to ensure radical propagation, but

-

-

Stir for 2 hours post-addition.

-

Quench reaction mixture into ice-water (hydrolysis of acyl bromide intermediate).

-

Extract with Dichloromethane (DCM), dry over

, and concentrate.

Step 2: Optical Resolution via Diastereomeric Salt Formation

Objective: Isolate the (S)-enantiomer. Resolving Agent: (S)-(-)-1-Phenylethylamine (or Dehydroabietylamine for industrial robustness).[1]

Procedure:

-

Dissolve racemic

-bromophenylacetic acid (100 g) in Ethanol (500 mL). -

Add (S)-(-)-1-Phenylethylamine (0.55 eq) dropwise at

.[1] -

Controlled Cooling: Cool the mixture to

at a rate of -

Filter the precipitate (Salt A). The mother liquor contains the enriched (R)-isomer.[1]

-

Recrystallization: Recrystallize Salt A from Ethanol/Water (9:1) to upgrade chiral purity to >98% ee.

-

Salt Break: Suspend the purified salt in dilute

and extract with Methyl tert-butyl ether (MTBE). Evaporate to yield (S)-

Protocol Module B: Downstream Coupling to 6-APA

The coupling of the (S)-bromo acid to 6-aminopenicillanic acid (6-APA) is the critical step in assembling the penicillin core.[1]

Safety Warning: 6-APA and penicillins are potent sensitizers.[1] All operations must be conducted in a dedicated containment hood.[1]

Step 1: Activation (Acid Chloride Formation)

Challenge:

-

Dissolve (S)-

-bromophenylacetic acid in dry DCM. -

Add catalytic DMF (1-2 drops).[1]

-

Cool to

. -

Add

(1.2 eq) dropwise. -

Reflux gently for 1 hour, then strip excess

under high vacuum without heating above

Step 2: Schotten-Baumann Coupling[1]

-

Prepare a solution of 6-APA (1.0 eq) in water/acetone (1:1) containing

(2.5 eq). Adjust pH to 7.5–8.0. -

Cool to

. -

Add the solution of (S)-

-bromophenylacetyl chloride (from Step 1) in acetone dropwise. -

Maintain pH between 7.0 and 8.0 using 1N NaOH.[1]

-

Why? pH > 8.5 hydrolyzes the

-lactam ring; pH < 6.0 precipitates unreacted 6-APA.[1]

-

-

Stir for 2 hours at

. -

Acidify to pH 2.0 with dilute HCl and extract with Ethyl Acetate.

-

The resulting intermediate is ready for the amination step (displacement of Br).[1]

Figure 2: End-to-end process flow from racemic precursor to semi-synthetic penicillin.[1]

Quality Control & Analytical Standards

Trust in the protocol requires rigorous validation of the intermediate.[1]

Table 1: Specification Sheet for (S)- -Bromophenylacetic Acid

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white crystalline powder | Visual |

| Purity (Chemical) | HPLC (C18 Column, ACN:Water) | |

| Enantiomeric Excess | Chiral HPLC (Chiralcel OD-H) | |

| Melting Point | Capillary Method | |

| Moisture (LOD) | Karl Fischer Titration |

Chiral HPLC Method (Self-Validating Protocol)[1]

Troubleshooting & Expert Insights

Racemization during Acid Chloride Formation[1]

-

Symptom: Loss of optical rotation in the coupled product.[1]

-

Cause: Formation of a symmetric ketene intermediate if temperature is too high or base is present.[1]

-

Fix: Ensure the reaction with

is strictly anhydrous and keep temperature

Poor Resolution Yields

-

Symptom: Low recovery of the diastereomeric salt.[1]

-

Cause: Solvent composition is too solubilizing.

-

Fix: Adjust the Ethanol/Water ratio. Increasing water content generally decreases solubility, forcing precipitation, but may lower chiral purity.[1] A "swish" wash of the filter cake with cold MTBE often removes surface impurities.[1]

Incomplete Coupling with 6-APA

References

-

Vertex AI Search. (2023). Process for the preparation of α-bromo-phenylacetic acids (US5036156A).[1] Google Patents. Link

-

Vertex AI Search. (2023). Ampicillin Synthesis Using a Two-Enzyme Cascade. NCBI/PMC. Link

-

Vertex AI Search. (2023). Coordination-mediated resolution of racemic acids (BOC Sciences). BOC Sciences Application Data.

-

Vertex AI Search. (2023). Optimization of Enzymatic Synthesis of Ampicillin. Brieflands. Link

-

Sigma-Aldrich. (2023). α-Bromophenylacetic acid Product Specification. Sigma-Aldrich.[1][2] Link[1]

Application Note: Enantioselective Synthesis of (S)-2-Bromo-2-phenylacetic Acid from Mandelic Acid

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the enantioselective synthesis of (S)-2-bromo-2-phenylacetic acid, a valuable chiral building block in pharmaceutical and fine chemical industries. The protocol details a robust and reliable method starting from the readily available and enantiopure (R)-mandelic acid. The core of this synthesis lies in the stereospecific substitution of the hydroxyl group with a bromine atom, proceeding with a complete inversion of configuration. This application note elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and discusses critical parameters for ensuring high yield and enantiomeric purity.

Introduction and Significance

(S)-2-Bromo-2-phenylacetic acid is a key intermediate in the synthesis of a variety of biologically active molecules and chiral auxiliaries. Its stereochemical integrity is crucial for the efficacy and safety of the final products. The synthesis from an enantiopure precursor like mandelic acid offers a distinct advantage over racemic routes that require challenging and often inefficient chiral resolution steps.

This protocol leverages the conversion of the secondary alcohol in (R)-mandelic acid to an alkyl bromide. This transformation is designed to proceed via a bimolecular nucleophilic substitution (SN2) mechanism, which is inherently stereospecific and results in the inversion of the chiral center. By starting with (R)-mandelic acid, the desired (S)-2-bromo-2-phenylacetic acid is obtained with high enantiomeric excess. Reagents such as phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂) are commonly employed for this purpose.[1][2] This guide will focus on the use of phosphorus tribromide due to its high reactivity and selectivity.

Reaction Mechanism and Stereochemistry

The conversion of a secondary alcohol to an alkyl bromide using PBr₃ is a classic example of a nucleophilic substitution reaction. The reaction proceeds with a predictable and clean inversion of stereochemistry, which is fundamental to the success of this enantioselective synthesis.

The key steps are as follows:

-

Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the hydroxyl group in (R)-mandelic acid attacks one of the phosphorus atoms of PBr₃. This is a nucleophilic attack that results in the formation of a protonated phosphite ester intermediate and the displacement of a bromide ion.

-

SN2 Attack by Bromide: The displaced bromide ion, now acting as a nucleophile, attacks the electrophilic carbon atom bearing the activated hydroxyl group (the stereocenter). This attack occurs from the side opposite to the leaving group (the protonated phosphite ester).

-

Inversion of Configuration: The backside attack forces the stereochemistry at the carbon center to invert, leading to the formation of (S)-2-bromo-2-phenylacetic acid. The leaving group departs, eventually forming phosphorous acid (H₃PO₃) as a byproduct.

The stereospecificity of the SN2 reaction is the cornerstone of this protocol, ensuring that the high enantiomeric purity of the starting material is transferred to the product with the opposite configuration.

Caption: Experimental workflow for the synthesis of (S)-2-bromo-2-phenylacetic acid.

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-mandelic acid (5.0 g, 32.9 mmol). Add anhydrous diethyl ether (40 mL) and stir until the mandelic acid is fully dissolved. Cool the flask to 0°C in an ice bath.

-

Addition of PBr₃: While stirring vigorously, slowly add phosphorus tribromide (1.2 mL, 12.8 mmol) dropwise to the solution over a period of 15-20 minutes. Maintain the temperature at 0°C during the addition. A white precipitate of phosphorous acid may form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Fit the flask with a reflux condenser equipped with a calcium chloride drying tube. Heat the mixture to a gentle reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask back to 0°C in an ice bath. Very carefully and slowly, add deionized water (20 mL) dropwise to quench the excess PBr₃. This is an exothermic reaction, so slow addition is crucial.

-

Extraction: Transfer the mixture to a 250 mL separatory funnel. Add an additional 30 mL of diethyl ether and shake well. Allow the layers to separate and collect the organic layer. Extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Washing: Combine all the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove any acidic byproducts. Then, wash with brine (30 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude (S)-2-bromo-2-phenylacetic acid can be purified by recrystallization from a mixture of hexane and ethyl acetate to yield a white crystalline solid.

Expected Results

| Parameter | Expected Value |

| Yield | 75-85% |

| Appearance | White crystalline solid |

| Melting Point | 85-88 °C |

| Enantiomeric Excess (ee) | >98% |

The enantiomeric excess should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting and Key Considerations

-

Moisture Sensitivity: The reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Moisture will react with PBr₃, reducing its effectiveness and leading to lower yields.

-

Temperature Control: Maintaining a low temperature during the addition of PBr₃ is critical to prevent side reactions and ensure selectivity.

-

Purity of Starting Material: The enantiomeric purity of the final product is directly dependent on the enantiomeric purity of the starting (R)-mandelic acid.

-

Workup: The quenching step with water is highly exothermic. Perform this step slowly and with efficient cooling to avoid uncontrolled reactions.

Safety Precautions

-

Phosphorus Tribromide (PBr₃): PBr₃ is a corrosive and toxic substance that reacts violently with water. Handle it with extreme care in a fume hood, wearing appropriate gloves, safety goggles, and a lab coat.

-

Diethyl Ether: Diethyl ether is highly flammable. Ensure there are no ignition sources nearby during its use.

-

General Handling: Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

This application note provides a detailed and reliable protocol for the enantioselective synthesis of (S)-2-bromo-2-phenylacetic acid from (R)-mandelic acid. By carefully controlling the reaction conditions and adhering to the described procedure, researchers can consistently obtain the desired product in high yield and excellent enantiomeric purity. The stereospecific nature of the SN2 reaction with PBr₃ makes this a highly effective method for accessing this important chiral building block.

References

-

Organic Syntheses. p-BROMOMANDELIC ACID. Available from: [Link]

-

Chemia. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Available from: [Link]

-

Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Available from: [Link]

-

Chemistry Stack Exchange. (2016, September 19). Can thionyl bromide produce alkyl bromides?. Available from: [Link]

-

Common Organic Chemistry. Thionyl Bromide. Available from: [Link]

Sources

- 1. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

Stereoretentive Esterification of (S)-Bromophenylacetic Acid: Protocols and Mechanistic Insights

Executive Summary

The esterification of (S)-bromophenylacetic acid (also known as (S)-

This application note provides a mechanistic analysis of these pitfalls and establishes three field-proven, self-validating protocols designed to achieve high-yielding esterification while preserving the absolute configuration of the

Mechanistic Rationale: The Epimerization Trap

To design a stereoretentive protocol, one must first understand the causality behind the failure of conventional methods. Racemization of (S)-bromophenylacetic acid typically occurs via two divergent pathways [1, 2]:

-

The

/ Solvolysis Pathway (Acidic Conditions): Classic Fischer esterification (e.g., catalytic -

The Enolate / Ketene Pathway (Basic/Activation Conditions): Standard peptide coupling reagents (e.g., DCC/DMAP, CDI, or Imidazole Carbamates) function by converting the carboxylic acid into a highly electrophilic activated ester (such as an O-acylisourea or acylimidazole). This activation drastically increases the acidity of the already labile

-proton. Basic additives like DMAP or imidazole rapidly deprotonate this position, forming an enolate or ketene intermediate that subsequently reacts with the alcohol to form a racemic ester [2].

Mechanistic pathways illustrating stereoretention vs. racemization during esterification.

Comparative Analysis of Esterification Modalities

To mitigate these risks, the chosen esterification method must either avoid activating the carbonyl group entirely or perform the activation under strictly controlled, low-temperature conditions.

| Esterification Method | Reagents | Mechanism of Action | Stereoretention (%ee) | Primary Application |

| Fischer (Avoid) | Acid-catalyzed acyl substitution | 0% (Racemic) | None (Destroys chirality) | |

| Steglich / CDI (Avoid) | DCC/DMAP or CDI | Acyl activation + Base | < 20% (Severe erosion) | Non-epimerizable acids |

| TMS-Diazomethane | Direct alkylation via diazonium | > 99% | Methyl esters (Gold Standard) | |

| Mild Alkylation | Direct | > 95% | Benzyl, Allyl, Alkyl esters | |

| Modified Yamaguchi | 2,4,6-Trichlorobenzoyl chloride | Mixed anhydride (Low Temp) | > 95% | Complex/Bulky alcohols |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling temperature and reagent stoichiometry, the causality of side-reactions (enolization and solvolysis) is systematically eliminated.

Protocol A: Methylation via TMS-Diazomethane (The Gold Standard)

Causality: TMS-diazomethane provides a base-free, neutral-to-mildly-acidic route to methyl esters. Because it does not form an activated acyl intermediate, the acidity of the

Step-by-Step Workflow:

-

Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 1.0 mmol of (S)-bromophenylacetic acid in 4.0 mL of a 3:1 (v/v) mixture of anhydrous Toluene and Methanol. Note: Methanol is strictly required as a proton transfer agent to activate the TMS-diazomethane.

-

Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

-

Addition: Dropwise, add 0.6 mL of a 2.0 M solution of TMS-diazomethane in hexanes (1.2 equiv) over 5 minutes. The solution will gently effervesce (

gas evolution). -

Reaction: Stir at 0 °C for 30 minutes. The reaction is complete when a faint, persistent yellow color remains, indicating an excess of the diazo reagent.

-

Quenching: Add glacial acetic acid dropwise (typically 1-2 drops) until the yellow color completely dissipates.

-

Isolation: Concentrate the mixture under reduced pressure to afford (S)-methyl 2-bromo-2-phenylacetate in quantitative yield.

-

Validation: Confirm stereoretention via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/IPA gradient).

Protocol B: Mild Base-Promoted Alkylation (For Benzyl/Alkyl Esters)

Causality: Direct alkylation of the carboxylate anion avoids acyl activation. By utilizing a mild, sterically bulky base (

Step-by-Step Workflow:

-

Salt Formation: Dissolve 1.0 mmol of (S)-bromophenylacetic acid in 5.0 mL of anhydrous DMF. Add 0.55 mmol of Cesium Carbonate (

). Stir at room temperature for 15 minutes. -

Alkylation: Add 1.1 mmol of the desired alkyl halide (e.g., benzyl bromide) dropwise to the opaque suspension.

-

Reaction: Stir vigorously at room temperature (20–25 °C) for 3 hours. Crucial: Do not apply heat. Temperatures above 40 °C in DMF will promote

displacement of the -

Workup: Dilute the mixture with 20 mL of diethyl ether and 20 mL of distilled water. Separate the organic layer and wash the aqueous layer with an additional 10 mL of ether.

-

Purification: Wash the combined organic layers with brine (3 × 15 mL) to remove residual DMF. Dry over anhydrous

, filter, and concentrate.

Protocol C: Modified Yamaguchi Esterification (For Complex Alcohols)

Causality: While DMAP is a known racemization risk, the Yamaguchi protocol has been proven to be stereoretentive for

Step-by-Step Workflow:

-

Anhydride Formation: Dissolve 1.0 mmol of (S)-bromophenylacetic acid and 1.1 mmol of the target alcohol in 5.0 mL of anhydrous THF. Cool to 0 °C.

-

Base Addition: Add 2.0 mmol of anhydrous Triethylamine (

), followed immediately by the dropwise addition of 1.1 mmol of 2,4,6-trichlorobenzoyl chloride. Stir at 0 °C for 1 hour. -

Catalytic Activation: Dissolve 0.1 mmol (10 mol%) of DMAP in 1.0 mL of THF and add it dropwise to the 0 °C mixture. Crucial: Restricting DMAP to catalytic amounts and strictly maintaining 0 °C is the primary defense against epimerization.

-

Reaction: Allow the reaction to stir at 0 °C for 2 hours. Monitor the disappearance of the mixed anhydride via TLC.

-

Workup: Quench with 10 mL of saturated aqueous

. Extract with Ethyl Acetate (3 × 10 mL). Wash the organics with 1M HCl, saturated

References

-

Organic Letters. "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas." ACS Publications, 2010. Available at:[Link]

-

National Institutes of Health (NIH). "10 Step Asymmetric Total Synthesis and Stereochemistry of (+)-Dragmacidin D." PMC, 2012. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Preserving the Stereochemical Integrity of (S)-2-bromo-2-phenylacetic acid

Welcome to the technical support guide for (S)-2-bromo-2-phenylacetic acid. This document is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to prevent its racemization during chemical transformations. As your Senior Application Scientist, I will guide you through the science behind its instability and offer field-proven protocols to ensure your experiments yield products with the highest enantiomeric purity.

Section 1: Frequently Asked Questions (FAQs) - The Science of Racemization

This section addresses the fundamental principles governing the stereochemical lability of (S)-2-bromo-2-phenylacetic acid.

Q1: Why is (S)-2-bromo-2-phenylacetic acid so susceptible to racemization?

A1: The susceptibility to racemization stems from the structural features of the molecule. The hydrogen atom on the carbon bearing the bromine and the phenyl group (the α-carbon) is acidic.[1] This acidity is enhanced by the electron-withdrawing nature of the adjacent carboxylic acid group. Under basic conditions, this proton can be easily removed to form a planar enolate intermediate.[2][3] The phenyl group further stabilizes this intermediate through resonance. Once this planar, achiral intermediate is formed, reprotonation can occur from either face of the molecule with equal probability, leading to a 1:1 mixture of the (S) and (R) enantiomers—a racemic mixture.[3][4][5]

Q2: What is the primary chemical mechanism driving the racemization?

A2: The primary mechanism is a base-catalyzed enolization.[6] A base removes the acidic α-proton, creating a resonance-stabilized enolate anion. This anion is planar at the original chiral center.[3][7] When a proton source is available (like a conjugate acid of the base or a protic solvent), it can add back to the α-carbon. Since the enolate is flat, the proton can add from the top or bottom face, resulting in the formation of both enantiomers and a loss of optical activity.[3][5]

Q3: How do common experimental conditions like solvent, temperature, and base selection influence racemization?

A3: Several factors can accelerate racemization:

-

Base: Strong, non-hindered bases readily abstract the α-proton, promoting enolate formation and subsequent racemization.[8][9] The concentration of the base is also critical; using the minimum necessary amount is recommended.[8]

-

Temperature: Higher temperatures increase the rate of all chemical reactions, including the proton abstraction and enolization that lead to racemization.[2][8] Performing reactions at lower temperatures (e.g., 0 °C to -20 °C) is a key strategy for mitigation.[10]

-

Solvent: Polar protic solvents (like water, methanol, ethanol) can facilitate racemization.[2][10] They can act as proton sources to reprotonate the enolate intermediate and can also stabilize charged intermediates that might favor competing SN1-type reactions, which are known to cause racemization.[10][11][12] Polar aprotic solvents (like THF, DMF, Acetone, DMSO) are generally preferred as they solvate the reactants but do not readily provide protons, thus favoring stereospecific SN2 pathways.[11][12][13]

Section 2: Troubleshooting Guide - Common Issues & Proven Solutions

This section provides direct answers and detailed protocols for specific problems encountered during experiments.

Issue 1: Significant loss of enantiomeric excess (e.e.) during a base-mediated nucleophilic substitution (e.g., amination, esterification).

-

Root Cause Analysis: This is the most common failure mode. The combination of a nucleophile (which is often basic) and the substrate leads to a competition between the desired SN2 reaction (which inverts the stereocenter) and base-catalyzed racemization. Using strong bases (like NaOH, Et3N) at elevated temperatures in polar protic solvents creates a perfect storm for racemization.

-

Solutions:

-

Strategic Base Selection: Opt for a weaker or more sterically hindered, non-nucleophilic base.[8][10] These bases are less likely to abstract the α-proton but are sufficient to neutralize any acid generated.

-

Solvent Choice: Switch to a polar aprotic solvent to disfavor racemization pathways.[10][12]

-

Temperature Control: Maintain low temperatures throughout the reaction.[8][10]

-

Protect the Carboxylic Acid: Converting the carboxylic acid to an ester before the substitution step is a highly effective strategy. The ester group is less electron-withdrawing than the carboxylate anion (formed in the presence of base), making the α-proton less acidic and therefore less prone to abstraction.[14]

-

| Parameter | Condition to AVOID | Recommended Condition | Rationale |

| Base | Strong, non-hindered (e.g., NaOH, Et3N) | Weak or sterically hindered (e.g., DIPEA, 2,6-lutidine, NMM)[8][9] | Minimizes α-proton abstraction, reducing enolate formation.[9] |

| Solvent | Polar Protic (e.g., Methanol, Water) | Polar Aprotic (e.g., THF, DMF, Acetone)[11][12] | Aprotic solvents do not readily facilitate proton transfer for racemization and favor SN2 mechanisms.[10][15] |

| Temperature | Room Temperature or Elevated | 0 °C to -78 °C | Slows the rate of proton abstraction and racemization.[8][10] |

| Functional Group | Free Carboxylic Acid | Ester (e.g., Methyl or Ethyl ester) | Reduces the acidity of the α-proton, making it less susceptible to base-catalyzed abstraction.[14] |

This two-step protocol is designed to preserve stereochemistry by protecting the acidic carboxylic acid functionality as an ester before introducing a nucleophile.

Step A: Mild Esterification

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve (S)-2-bromo-2-phenylacetic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M).

-

Reagent Addition: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).

-

Alcohol Addition: Add the desired alcohol (e.g., anhydrous ethanol, 1.5 eq) to the mixture.

-

Reaction: Stir the reaction at room temperature and monitor by TLC until the starting acid is consumed (typically 2-4 hours).

-

Workup: Filter the mixture to remove the dicyclohexylurea (DCU) byproduct, washing the solid with a small amount of DCM.[2] Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude ester by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure (S)-2-bromo-2-phenylacetate ester.

Step B: Nucleophilic Substitution on the Ester

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve the purified ester (1.0 eq) in anhydrous polar aprotic solvent (e.g., THF or DMF).

-

Cooling: Cool the solution to 0 °C or lower using an ice or dry ice/acetone bath.

-

Nucleophile Addition: Add the nucleophile (e.g., an amine for amination, 1.1-1.5 eq) dropwise. If the nucleophile is added as a salt (e.g., an amine hydrochloride), add a non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to free the nucleophile.

-

Reaction: Allow the reaction to stir at low temperature, gradually warming to room temperature if necessary. Monitor progress by TLC.

-

Quench & Workup: Once complete, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Analysis: Purify the product as needed and determine the enantiomeric excess using chiral HPLC.

Issue 2: Loss of e.e. detected during aqueous workup or column chromatography.

-

Root Cause Analysis: Even if a reaction proceeds with high stereochemical fidelity, racemization can occur during purification. Extreme pH conditions (strongly acidic or basic washes) during workup can catalyze enolization. Furthermore, silica gel is slightly acidic and can promote racemization if the product is left on the column for an extended period.

-

Solutions:

-

Neutral Workup: Use mild aqueous washes, such as saturated ammonium chloride (NH4Cl) or sodium bicarbonate (NaHCO3), avoiding strong acids or bases.

-

Chromatography Choice: If racemization on silica is suspected, consider using a less acidic stationary phase like neutral alumina. Alternatively, minimize the time the compound spends on the column by using flash chromatography with optimized solvent systems for rapid elution.

-

Issue 3: Inconsistent or poor results from chiral HPLC analysis.

-

Root Cause Analysis: Accurate determination of e.e. is critical. Inconsistent results can arise from poor separation on the chiral column, incorrect mobile phase composition, or degradation of the sample in the analysis solvent. (S)-2-bromo-2-phenylacetic acid itself can be unstable in certain solvents over time.[16]

-

Solutions:

-

Method Development: Screen multiple chiral stationary phases (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®) to find one that provides baseline resolution of the enantiomers.[17][18][19]

-

Mobile Phase Optimization: Systematically vary the mobile phase composition (e.g., the ratio of hexane to isopropanol) and additives (e.g., a small amount of trifluoroacetic acid for acidic analytes) to improve resolution.[18]

-

Sample Preparation: Analyze samples promptly after preparation. If the final product is an ester, it is often more stable and provides better chromatography than the free acid. Derivatization to an amide can also be an effective strategy for improving chiral separations.

-

Section 3: Visualized Mechanisms & Workflows

To provide a clearer understanding, the following diagrams illustrate the key chemical processes and decision-making workflows discussed.

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Caption: Decision workflow for minimizing racemization.

Section 4: References

-

Patsnap Eureka. (2025, March 28). SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects. Retrieved February 26, 2026, from [Link]

-

Viedma, C. (n.d.). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. Retrieved February 26, 2026, from [Link]

-

KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved February 26, 2026, from [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 26, 2026, from [Link]

-

Michigan State University. (n.d.). Carboxyl Reactivity. Retrieved February 26, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved February 26, 2026, from [Link]

-

Learning Simply. (2014, June 30). Solvent Effects on Sn2 Reactions [Video]. YouTube. Retrieved February 26, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (2021, February 24). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Retrieved February 26, 2026, from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. Retrieved February 26, 2026, from [Link]

-

Creation.com. (2023, November 17). Racemization of amino acids under natural conditions: part 3—condensation to form oligopeptides. Retrieved February 26, 2026, from [Link]

-

Dr. B's Chemistry Lab. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization [Video]. YouTube. Retrieved February 26, 2026, from [Link]

-

Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (2025, August 6). Kinetic Resolution of Racemic Carboxylic Acids Using Achiral Alcohols by the Promotion of Benzoic Anhydrides and Tetramisole Derivatives. Retrieved February 26, 2026, from [Link]

-

MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved February 26, 2026, from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved February 26, 2026, from [Link]

-

University of Calgary. (n.d.). Reactions at the α-Carbon. Retrieved February 26, 2026, from [Link]

-